Cas no 2138507-70-5 (4-cyclopentyl-5-methoxypyrimidin-2-amine)

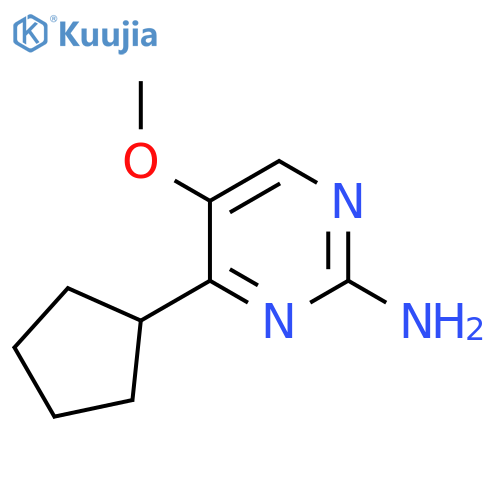

2138507-70-5 structure

商品名:4-cyclopentyl-5-methoxypyrimidin-2-amine

4-cyclopentyl-5-methoxypyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-cyclopentyl-5-methoxypyrimidin-2-amine

- EN300-1122188

- 2138507-70-5

-

- インチ: 1S/C10H15N3O/c1-14-8-6-12-10(11)13-9(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,11,12,13)

- InChIKey: ITNFKLXKBWVNLY-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CN=C(N)N=C1C1CCCC1

計算された属性

- せいみつぶんしりょう: 193.121512110g/mol

- どういたいしつりょう: 193.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 61Ų

4-cyclopentyl-5-methoxypyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1122188-10.0g |

4-cyclopentyl-5-methoxypyrimidin-2-amine |

2138507-70-5 | 10g |

$3131.0 | 2023-05-24 | ||

| Enamine | EN300-1122188-5g |

4-cyclopentyl-5-methoxypyrimidin-2-amine |

2138507-70-5 | 95% | 5g |

$3479.0 | 2023-10-27 | |

| Enamine | EN300-1122188-10g |

4-cyclopentyl-5-methoxypyrimidin-2-amine |

2138507-70-5 | 95% | 10g |

$5159.0 | 2023-10-27 | |

| Enamine | EN300-1122188-0.1g |

4-cyclopentyl-5-methoxypyrimidin-2-amine |

2138507-70-5 | 95% | 0.1g |

$1056.0 | 2023-10-27 | |

| Enamine | EN300-1122188-2.5g |

4-cyclopentyl-5-methoxypyrimidin-2-amine |

2138507-70-5 | 95% | 2.5g |

$2351.0 | 2023-10-27 | |

| Enamine | EN300-1122188-0.25g |

4-cyclopentyl-5-methoxypyrimidin-2-amine |

2138507-70-5 | 95% | 0.25g |

$1104.0 | 2023-10-27 | |

| Enamine | EN300-1122188-0.05g |

4-cyclopentyl-5-methoxypyrimidin-2-amine |

2138507-70-5 | 95% | 0.05g |

$1008.0 | 2023-10-27 | |

| Enamine | EN300-1122188-1.0g |

4-cyclopentyl-5-methoxypyrimidin-2-amine |

2138507-70-5 | 1g |

$728.0 | 2023-05-24 | ||

| Enamine | EN300-1122188-5.0g |

4-cyclopentyl-5-methoxypyrimidin-2-amine |

2138507-70-5 | 5g |

$2110.0 | 2023-05-24 | ||

| Enamine | EN300-1122188-1g |

4-cyclopentyl-5-methoxypyrimidin-2-amine |

2138507-70-5 | 95% | 1g |

$1200.0 | 2023-10-27 |

4-cyclopentyl-5-methoxypyrimidin-2-amine 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

5. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630

2138507-70-5 (4-cyclopentyl-5-methoxypyrimidin-2-amine) 関連製品

- 857369-11-0(2-Oxoethanethioamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量